molecular formula C21H17ClN6O B10920468 2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10920468
M. Wt: 404.9 g/mol
InChI Key: XJFCTOORLXUQAT-UHFFFAOYSA-N
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Description

2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the 4-[(4-chloro-3,5-dimethylphenoxy)methyl] group: This step involves nucleophilic substitution reactions, where the phenoxy group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular targeting and modulation.

Properties

Molecular Formula

C21H17ClN6O

Molecular Weight

404.9 g/mol

IUPAC Name

4-[4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6O/c1-12-7-16(8-13(2)18(12)22)29-10-14-3-5-15(6-4-14)19-25-21-17-9-24-26-20(17)23-11-28(21)27-19/h3-9,11H,10H2,1-2H3,(H,24,26)

InChI Key

XJFCTOORLXUQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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